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Fluorescein phosphoramidite

Oligonucleotide Synthesis Deprotection Chemistry Mass Spectrometry

Inconsistent FAM-labeling efficiency and deprotection side products compromise oligonucleotide synthesis. This 6-FAM phosphoramidite solves these issues via an amide linker that prevents ammonia-induced degradation, ensuring pure 5'-labeled probes. - **High Purity:** >97% single isomer; eliminates batch-to-batch variability in diagnostic assays. - **Optimized Workflow:** DMT group enables real-time coupling monitoring; standard NH4OH deprotection. - **Supply Ready:** Available for immediate research or GMP pilot synthesis.

Molecular Formula C46H58N3O10P
Molecular Weight 843.9 g/mol
Cat. No. B12044742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein phosphoramidite
Molecular FormulaC46H58N3O10P
Molecular Weight843.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N
InChIInChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50)
InChIKeyXUQUNBOKLNVMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein Phosphoramidite for 5′-Terminal Labeling


Fluorescein phosphoramidite is a specialized phosphoramidite monomer used in automated solid-phase DNA/RNA synthesis to covalently attach a fluorescein (FAM) fluorophore to the 5′-terminus of synthetic oligonucleotides [1]. This reagent incorporates a 6-carboxyfluorescein (6-FAM) derivative as the chromophore and contains a 4,4′-dimethoxytrityl (DMT) group that enables coupling efficiency monitoring via trityl release [1]. The resulting oligonucleotides exhibit characteristic fluorescein excitation/emission maxima at approximately 494–498 nm / 517–525 nm , making them compatible with standard 488 nm argon-ion laser excitation widely used in fluorescence detection platforms [2]. Fluorescein phosphoramidite serves as the foundational labeling reagent from which a family of halogenated derivatives (TET, HEX, JOE) has been developed to provide red-shifted spectral properties for multiplex applications .

Workflow
Automated solid-phase oligonucleotide synthesis via standard phosphoramidite chemistry
Labeling Site
Covalent 5′-terminal FAM attachment with DMT monitoring compatibility
Detection
488 nm excitation; emission 517–525 nm; fits argon-ion laser fluorescence platforms

Fluorescein Phosphoramidite Substitution Limitations


Although the fluorophore family derived from fluorescein (including FAM, TET, HEX, JOE, and FITC-derived variants) shares a common xanthene core structure, critical differences in linker chemistry, protecting group strategy, isomeric purity, and deprotection stability render these reagents non-interchangeable in oligonucleotide synthesis workflows. The choice among these alternatives directly impacts coupling efficiency , the extent of deleterious side reactions during ammonia deprotection [1], the feasibility of multiple incorporations via DMT monitoring , and the ultimate purity of the labeled oligonucleotide product as assessed by HPLC and mass spectrometry [1]. Substituting without accounting for these structural and stability differences can result in reduced synthesis yield, heterogeneous product mixtures, and compromised assay performance [2].

Linkage stability may not transfer
Thiourea-linked FITC-derived reagents generate side products during deprotection; amide-linked 6-FAM analogs maintain homogeneity. Substitution risks heterogeneous products.
Labeling density differs
Non-DMT variants support only a single 5′-addition; DMT-protected analogs enable multiple sequential incorporations. Switching alters achievable signal per probe.
Spectral and pH behavior mismatch
Halogenated derivatives (TET, HEX, JOE) shift emission and reduce pH sensitivity. Direct replacement of fluorescein with these may require optical filter reconfiguration.

Differentiated Selection Evidence


Deprotection Stability: Thiourea vs. Amide Linkage

Fluorescein phosphoramidite synthesized via the FITC-derived route incorporates a thiourea linkage that is susceptible to hydrolysis and ammonolysis under standard ammonium hydroxide deprotection conditions, converting to urea and guanidine linkages respectively [1]. In contrast, 6-Fluorescein Phosphoramidite (6-FAM phosphoramidite) employs a stable amide linkage that resists these side reactions [1]. This difference manifests as distinct product heterogeneity profiles detectable by HPLC and mass spectrometry, with the thiourea linkage generating multiple detectable species per labeled oligonucleotide while the amide linkage yields a single, homogeneous product [1].

Deprotection stability
Head-to-head
Thiourea linkage → multiple species (urea/guanidine). Amide linkage → single homogeneous product.
Amide-linked 6-FAM supports single-isomer purity for detection assays.
Standard NH₄OH deprotection conditions
Oligonucleotide Synthesis Deprotection Chemistry Mass Spectrometry Product Purity

DMT Group and Multiple Fluorophore Additions

The presence or absence of a DMT protecting group fundamentally alters the synthetic utility of fluorescein phosphoramidites. Standard Fluorescein phosphoramidite (e.g., Glen Research 10-1963) contains no DMT group and can be added only once at the 5′-terminus, terminating synthesis thereafter [1]. In contrast, 6-Fluorescein-CE Phosphoramidite retains a DMT-protected hydroxyl, enabling trityl release monitoring to quantify coupling efficiency and, critically, permitting multiple sequential additions of the fluorophore within a single oligonucleotide . This structural feature is essential for applications such as chromosome painting where multiple fluorophore labels per probe enhance signal intensity .

DMT capability
Head-to-head
Non-DMT: single 5′-addition only. DMT-protected: enables multiple sequential additions and trityl monitoring.
DMT variant required for signal-amplified FISH probes.
Standard CPG solid-phase synthesis
Oligonucleotide Synthesis Coupling Efficiency Chromosome Painting FISH

Solution Stability and Coupling Efficiency Decay

Different fluorescein phosphoramidite formulations exhibit markedly different solution stability profiles that directly impact coupling efficiency decay over time, dictating whether reagents can be reused across multiple synthesis runs or must be prepared fresh daily. Specific catalog numbers show coupling efficiency dropping below 90% after 4 days in solution for certain variants (e.g., Biosearch LK2134, LK2137), while others demonstrate 2-3 day stability (LK2139), only 24-hour stability (LK2068, LK2136), or require immediate use after preparation (LK2148) . These differences create distinct operational constraints for automated synthesizer workflows.

Solution stability
Data to verify
Coupling efficiency may drop below 90% within 4 days for certain variants; some require immediate use.
Stability window affects synthesizer scheduling and waste reduction.
Supplier-reported data; validate under local lab conditions
Oligonucleotide Synthesis Reagent Stability Quality Control Synthesizer Operation

Spectral Separation for Multiplex Detection

The family of fluorescein-derived phosphoramidites is intentionally engineered with varying degrees of halogenation to provide spectrally resolved emission maxima suitable for multicolor detection systems. Unmodified Fluorescein emits at 525 nm (green channel), while chlorination progressively red-shifts the emission: Tetrachloro-fluorescein (TET) emits at 536 nm, Dichloro-dimethoxy-fluorescein (JOE) emits at 548 nm, and Hexachloro-fluorescein (HEX) emits at 556 nm [1]. This systematic spectral separation enables simultaneous detection of up to four distinct oligonucleotide probes in a single reaction vessel when paired with appropriate optical filters [2].

Spectral separation
Reported
Fluorescein 525 nm · TET 536 nm · JOE 548 nm · HEX 556 nm emission (488 nm excitation).
Supports four-channel multiplex detection with minimal cross-talk.
Oligonucleotide-context measurements
Multiplex qPCR DNA Sequencing Spectral Multiplexing Genetic Analysis

pH Sensitivity: Fluorescein vs. JOE

Unmodified fluorescein exhibits significant fluorescence quenching at acidic pH due to protonation of the xanthene ring system, limiting its utility in assays conducted below pH 7 [1]. In contrast, electron-withdrawing chlorine and methoxy substituents on the JOE (dichloro-dimethoxy-fluorescein) fluorophore reduce the pKa of the xanthene system, substantially mitigating pH sensitivity. In-house testing demonstrates that at pH 5, the JOE fluorescence signal decreases by only 30% relative to neutral pH, whereas unmodified fluorescein undergoes near-complete quenching [2]. This differential pH response constitutes a critical selection criterion for assays requiring reliable detection under acidic conditions.

pH sensitivity
Class-level
At pH 5, fluorescein signal loss ~100%; JOE retains ~70% signal relative to neutral pH.
JOE may support acidic-condition assays where fluorescein is unsuitable.
In-house fluorescence assay; class-level inference
Fluorescence Assay Development pH-Dependent Detection Intracellular Imaging Enzymatic Assays

3′-End Blocking and Exonuclease Resistance

Among the various solid supports for 3′-terminal fluorescein labeling, 3′-(6-FAM) CPG provides a distinct functional advantage: it effectively blocks the 3′-terminus from both polymerase extension and exonuclease digestion [1]. In contrast, Fluorescein-dT CPG retains a free 3′-hydroxyl and permits both enzymatic activities to proceed [1]. This differential blocking capability is a critical design consideration for antisense oligonucleotides, molecular beacons, and other probes where 3′-exonuclease resistance is required for intracellular stability or where unintended primer extension must be prevented.

3′-end blocking
Head-to-head
3′-(6-FAM) CPG blocks polymerase extension and exonuclease digestion; Fluorescein-dT CPG permits both.
3′-(6-FAM) CPG fits antisense and beacon probes requiring stability.
Standard enzymatic assay context
Antisense Oligonucleotides Primer Extension Exonuclease Protection 3′-Modification

Application Scenarios for Fluorescein Phosphoramidite


Single-Color qPCR Probe Synthesis

For real-time quantitative PCR (qPCR) assays employing single-reporter detection (e.g., FAM channel on standard qPCR instruments), 6-Fluorescein Phosphoramidite (6-FAM phosphoramidite) is the optimal selection due to its amide-linked structure, which ensures analytically pure oligonucleotide product free from deprotection-induced side products [1]. The high fluorescence quantum yield (0.79–0.95) and extinction coefficient (~75,000–83,000 M⁻¹cm⁻¹) [2] provide sufficient sensitivity for reliable quantification. The single-isomer nature (>97% isomeric purity) [2] ensures reproducible probe performance across synthesis batches, a critical requirement for validated diagnostic assays.

Four-Color Multiplex Genetic Analysis

When designing multiplex assays requiring four spectrally resolved detection channels (e.g., Sanger sequencing, multiplex qPCR, or fragment analysis), the complete fluorescein-derivative family should be deployed: Fluorescein (525 nm), TET (536 nm), JOE (548 nm), and HEX (556 nm) [3]. These phosphoramidites are engineered to provide emission maxima spaced 11–31 nm apart, enabling clean spectral separation with minimal cross-talk when paired with appropriate emission filters [3]. The compatibility of all these derivatives with standard ammonium hydroxide deprotection conditions [4] streamlines synthesis workflows compared to alternative dye families (e.g., cyanines or rhodamines) that require specialized deprotection protocols [4].

Chromosome Painting FISH Probes

For fluorescence in situ hybridization (FISH) applications requiring high signal intensity from a single probe—particularly chromosome painting where large genomic regions are targeted—6-Fluorescein-CE Phosphoramidite with its DMT-protected 1,3-diol linker is the appropriate choice . This variant permits multiple sequential additions of fluorescein within a single oligonucleotide, effectively amplifying the fluorescence signal per probe molecule . To prevent self-quenching between adjacent fluorophores, spacer phosphoramidites (e.g., Spacer-18) should be inserted between each fluorescein addition to maintain optimal intermolecular distance .

Stable 3′-Labeled Antisense Probes

For applications requiring a stable 3′-fluorescein label that resists exonucleolytic degradation and prevents unintended polymerase extension—such as antisense oligonucleotides, molecular beacons, and certain in situ hybridization probes—3′-(6-FAM) CPG solid support is the required selection [5]. This support positions the fluorescein label at the 3′-terminus in a configuration that sterically blocks enzymatic access, conferring intracellular stability and preventing the labeled oligonucleotide from serving as a primer in downstream reactions [5]. In contrast, Fluorescein-dT CPG should be selected when 3′-labeled primers that must retain extension capability are required [5].

Application
Selection Property
Validation Focus
Single-color qPCR probe synthesis
Amide-linked 6-FAM phosphoramidite
Product homogeneity and batch-to-batch reproducibility
Four-color multiplex genetic analysis
Spectrally resolved emission family (FAM/TET/JOE/HEX)
Cross-talk minimization with appropriate optical filter sets
Chromosome painting FISH probes
DMT-protected linker enabling multiple incorporations
Signal amplification and self-quenching mitigation via spacers
Stable 3′-labeled antisense/beacon probes
3′-(6-FAM) CPG blocking support
Exonuclease resistance and prevention of unintended extension

Technical Documentation Hub

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